N-Ethylsuccinimide
Overview
Description
Synthesis Analysis
The synthesis of N-Ethylsuccinimide and related compounds involves reactions under basic conditions with active methylene compounds like cyanoacetic esters, malonic, and acyl acetic esters. This process yields substituted N-alkoxycarbonyl tetramic acids, highlighting the versatility of succinimide derivatives in organic synthesis (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
Molecular Structure Analysis
The molecular structure of N-Ethylsuccinimide derivatives has been characterized through X-ray crystallography. These studies reveal the orthorhombic and triclinic crystal systems of such derivatives, providing insight into the stereochemistry and molecular conformations essential for understanding their chemical behavior (Y. Jun, 2013).
Chemical Reactions and Properties
N-Ethylsuccinimide participates in various chemical reactions, including the condensation with hydrazines to produce N-aminosuccinimides and the reaction with free amino acids to form N-acylamino acids. These reactions underscore the compound's role in synthesizing a wide range of chemical entities with potential biological activities (Kornet, 1984; Lapidot, Rappoport, & Wolman, 1967).
Physical Properties Analysis
The physical properties of N-Ethylsuccinimide, such as melting point, boiling point, and solubility, are crucial for its application in chemical synthesis. These properties are determined by its molecular structure, which has been studied through methods like gas-phase electron diffraction and X-ray photoelectron spectroscopy (Vogt et al., 2008; Cheng et al., 2007).
Chemical Properties Analysis
The chemical properties of N-Ethylsuccinimide, including reactivity, stability, and hydrolysis behavior, are essential for its use in various chemical and pharmaceutical applications. Studies have shown that N-hydroxysuccinimide esters, a related group, exhibit intrinsic hydrolytic instability, which is a concern for maintaining stable, reactive surface chemistry in biomedical applications (Cheng et al., 2007).
Scientific Research Applications
Embryotoxicity Studies : N-Ethylsuccinimide is studied for its metabolites like 2-hydroxy-N-ethylsuccinimide (2-HESI), which are significant in understanding the embryotoxic effects of related compounds such as N-ethyl-2-pyrollidone (NEP) (Schindler et al., 2012).
Bioconjugation in Biomedical Applications : N-Hydroxysuccinimide, a related compound, is used in bioconjugation with proteins like bovine serum albumin (BSA) for potential biomedical applications, highlighting the versatility of succinimide derivatives (Sigen et al., 2017).
Epilepsy Treatment : N-Ethylsuccinimide derivatives have been investigated for their therapeutic potential in treating epilepsy, showing the medical significance of the compound (Zimmerman & Burgemeister, 1958).
Toxicological Assessments : Studies have been conducted to understand the toxicokinetics of N-Ethylsuccinimide metabolites in humans, which is crucial for evaluating the risks associated with exposure to these compounds (Koch et al., 2013).
Surface Chemistry and Immobilization : N-Hydroxysuccinimide esters, closely related to N-Ethylsuccinimide, are utilized in surface immobilizations, indicating the importance of these compounds in creating reactive surfaces for various applications (Cheng et al., 2007).
Nephrotoxicity Studies : Research on the structure-nephrotoxicity relationships of succinimide derivatives, including N-Ethylsuccinimide, has contributed to understanding their potential nephrotoxic effects (Rankin, 2004).
Pharmacological Exploration : The use of N-Ethylsuccinimide in drug development, particularly in the treatment of epilepsy, showcases its importance in pharmacology (Gordon, 1961).
Safety And Hazards
properties
IUPAC Name |
1-ethylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZCVNUKKZTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177712 | |
Record name | N-Ethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylsuccinimide | |
CAS RN |
2314-78-5 | |
Record name | N-Ethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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